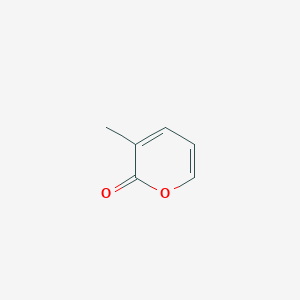
3-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2H-pyran-2-one is a heterocyclic compound with a six-membered ring containing one oxygen atom. It is known for its diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the use of carbohydrate substrates like D-xylose and D-glucuronic acid gamma-lactone, which are elaborated using various methods to furnish the natural product and its analogues .
Industrial Production Methods
Industrial production of this compound often relies on efficient synthetic routes that can be scaled up. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . These methods allow for the production of the compound on a multi-gram scale with good yields.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted pyran derivatives .
Scientific Research Applications
3-Methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s anti-microbial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In terms of promoting seed germination, the compound acts as a priming agent that enhances the physiological processes involved in seed germination and seedling growth .
Comparison with Similar Compounds
3-Methyl-2H-pyran-2-one can be compared with other similar compounds such as:
3-Methyl-2H-furo[2,3-c]pyran-2-one: This compound is also a pyrone derivative and has similar biological activities, including promoting seed germination.
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound is another pyrone derivative with significant biological properties.
2H-Chromene: A fused pyran derivative with a benzene ring, known for its stability and broad spectrum of biological activities.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
31678-73-6 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChI Key |
ZQAUXTFRVDANBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


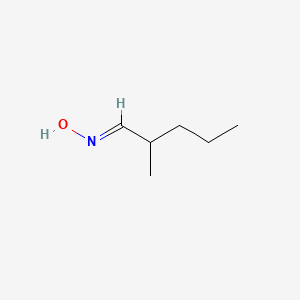
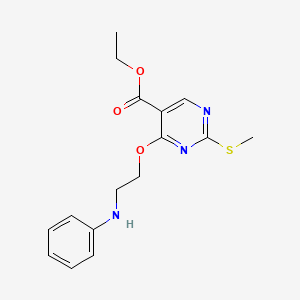
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
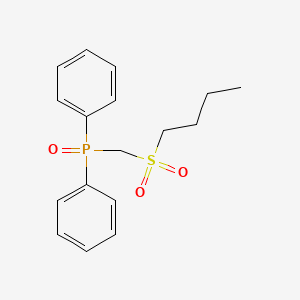
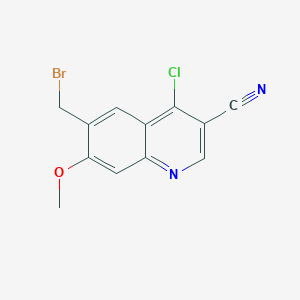
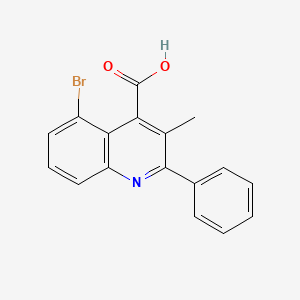
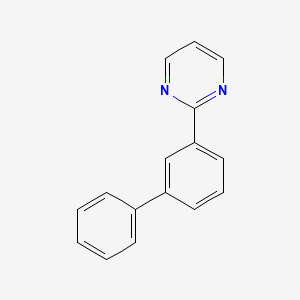
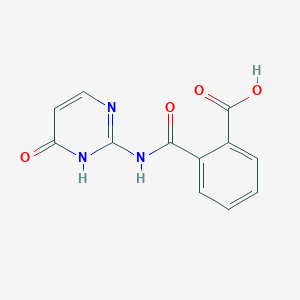

![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)



